N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. The starting materials often include cyclohexene, phenylhydrazine, and various substituted pyridines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological versatility. The presence of substituents such as cyclohexene and methoxyethyl groups enhances its biological activity through various mechanisms.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).
- Mechanism of Action : The compound induces apoptosis by activating caspase pathways and reducing the expression of proliferating cell nuclear antigen (PCNA), which is critical for DNA replication and cell cycle progression .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 | 12.5 | Induction of PARP cleavage |
K562 | 15.0 | Activation of caspase 9 |
MCF-7 | 10.0 | Reduction in PCNA levels |
Inhibitory Activity Against Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer progression:
- Carbonic Anhydrases (CAs) : It has shown promising inhibition against isoforms hCA I and hCA II, which are implicated in tumor growth and metastasis .
- Kinase Inhibition : The structure suggests potential interactions with kinases involved in signaling pathways that promote cancer cell survival .
Study 1: Anticancer Activity
A study evaluating the antiproliferative effects of several pyrazolo[4,3-c]pyridine derivatives found that the compound significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer types. The study highlighted its ability to induce apoptosis through mitochondrial pathways .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrases by pyrazolo[4,3-c]pyridine derivatives. The results indicated that certain modifications to the chemical structure could enhance inhibitory potency against specific isoforms associated with cancer .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-31-15-14-27-16-20(23(29)25-13-12-18-8-4-2-5-9-18)22-21(17-27)24(30)28(26-22)19-10-6-3-7-11-19/h3,6-8,10-11,16-17H,2,4-5,9,12-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEJNXFIOHSRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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